(2-Hydroxyethenyl)phosphonic acid, also known as 2-hydroxyethyl phosphonic acid, is a phosphonic acid derivative with significant chemical and biological properties. Its molecular formula is and it has a molecular weight of approximately 126.05 g/mol. This compound is recognized for its role in various biochemical processes and applications in industrial chemistry.
(2-Hydroxyethenyl)phosphonic acid is classified under phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to a carbon atom from an alkyl or aryl group. It is commonly used in research and industrial applications due to its ability to mimic phosphate groups, which are crucial in biological systems. The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for specific applications in biochemistry and materials science.
The synthesis of (2-hydroxyethenyl)phosphonic acid can be achieved through several methods:
The molecular structure of (2-hydroxyethenyl)phosphonic acid features a central phosphorus atom bonded to a hydroxyl group, an ethylene group, and two oxygen atoms. The structural formula can be represented as follows:
(2-Hydroxyethenyl)phosphonic acid participates in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for (2-hydroxyethenyl)phosphonic acid primarily involves its ability to mimic phosphate groups, which allows it to interact with various biochemical pathways.
(2-Hydroxyethenyl)phosphonic acid has several scientific applications:
(2-Hydroxyethyl)phosphonic acid (HEP) serves as a critical biosynthetic intermediate for structurally diverse phosphonate antibiotics. Biochemical and genetic studies demonstrate that HEP is an obligate precursor for:
Mutagenesis experiments show that deletion of fomC (HEP synthase) in Streptomyces wedmorensis abolishes fosfomycin production, which is rescued by HEP supplementation but not by earlier intermediates like phosphonoacetaldehyde (PnAA) [1]. Similarly, ΔphpC mutants in S. viridochromogenes accumulate aminomethylphosphonate (AEP) but fail to produce PTT without HEP feeding [1] [5]. This confirms HEP’s non-bypassable role.
Genomic analyses reveal HEP’s conserved positioning within phosphonate biosynthetic gene clusters (BGCs) across Actinobacteria and Proteobacteria. Key evidence includes:
Table 1: Key Phosphonate Natural Products Dependent on HEP Biosynthesis
Natural Product | Producing Organism | Bioactivity | HEP-Dependent Step |
---|---|---|---|
Fosfomycin | Streptomyces wedmorensis | Antibacterial | Cytidylylation by Fom1 |
Phosphinothricin tripeptide | Streptomyces viridochromogenes | Herbicidal | Methylation by PhpK |
Dehydrophos | Streptomyces luridus | Antibacterial | Dehydrogenation by DhpH |
FR900098 | Streptomyces rubellomurinus | Antimalarial | Hydroxymethylation by FrbC |
HEP biosynthesis proceeds via NADPH-dependent reduction of PnAA, catalyzed by specialized ADHs. The reaction is irreversible in vivo:$$\text{Phosphonoacetaldehyde + NADPH + H}^+ \rightarrow \text{(2-Hydroxyethyl)phosphonic acid + NADP}^+$$This step bridges primary metabolism (PnAA derived from PEP via PPM/PPD) and secondary metabolite diversification [1] [5] [6].
Biochemical characterization reveals strict substrate selectivity:
These ADHs exhibit atypical metallobiochemistry:
HEP-synthesizing ADH genes (fomC, phpC, dhpG) reside within BGCs that invariably encode:
Table 2: Genomic Organization of HEP-Associated Gene Clusters
Gene Cluster | Core Enzymes | Accessory Genes | Cluster Size (kb) |
---|---|---|---|
Fosfomycin (fom) | ppm, ppd, fomC | fomD (epoxidase), fom1 (cytidylyltransferase) | 18–22 |
Phosphinothricin (php) | ppm, ppd, phpC | phpK (methyltransferase), phpA (dioxygenase) | 35–40 |
Dehydrophos (dhp) | ppm, ppd, dhpG | dhpI (O-methyltransferase), dhpH (dehydrogenase) | 25–30 |
This triad (ppm-ppd-adh) forms the "core module" for phosphonate biosynthesis. The physical linkage ensures metabolic channeling: PnAA generated by PPD is immediately reduced to HEP, minimizing diffusion losses [2] [9].
HEP-related BGCs disseminate via horizontal gene transfer (HGT), facilitating rapid adaptation:
Genomic islands housing HEP BGCs often flank transposase remnants, suggesting transposon-mediated mobilization. This enables Streptomyces to acquire pathway variants under ecological pressures, explaining HEP’s pervasive role in antibiotic evolution [2] [4] [8].
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